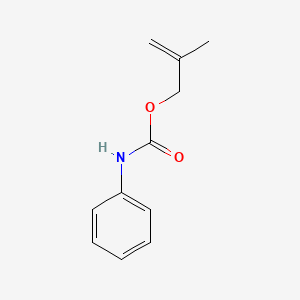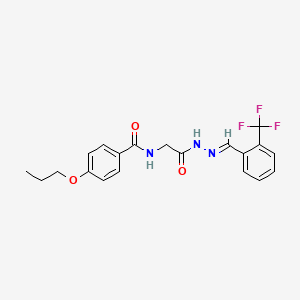![molecular formula C23H17Cl2N3O5 B12011508 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate CAS No. 767288-45-9](/img/structure/B12011508.png)
4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3,4-diclorobenzoato de 4-((E)-{[anilino(oxo)acetil]hidrazono}metil)-2-metoxifenilo es un compuesto orgánico complejo conocido por su estructura química única y sus potenciales aplicaciones en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3,4-diclorobenzoato de 4-((E)-{[anilino(oxo)acetil]hidrazono}metil)-2-metoxifenilo típicamente implica un proceso de varios pasos. El paso inicial a menudo incluye la formación del intermedio hidrazono a través de la reacción de un compuesto anilino con un derivado oxoacetil. Este intermedio luego se hace reaccionar con un 3,4-diclorobenzoato de metoxifenilo en condiciones controladas para producir el producto final. Las condiciones de reacción, como la temperatura, el solvente y los catalizadores, se optimizan cuidadosamente para garantizar un alto rendimiento y pureza del compuesto.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas, como la cromatografía y la cristalización, para lograr la calidad del producto deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3,4-diclorobenzoato de 4-((E)-{[anilino(oxo)acetil]hidrazono}metil)-2-metoxifenilo sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes, lo que lleva a la formación de los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazono en una amina, alterando la reactividad del compuesto.
Sustitución: La presencia de grupos metoxilo y diclorobenzoato permite reacciones de sustitución nucleofílica, donde estos grupos pueden ser reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃).
Reducción: El borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) son agentes reductores típicos.
Sustitución: Se pueden usar nucleófilos como aminas, tioles o haluros en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados de amina. Las reacciones de sustitución pueden resultar en una variedad de productos sustituidos, dependiendo del nucleófilo empleado.
Aplicaciones Científicas De Investigación
El 3,4-diclorobenzoato de 4-((E)-{[anilino(oxo)acetil]hidrazono}metil)-2-metoxifenilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora para sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 3,4-diclorobenzoato de 4-((E)-{[anilino(oxo)acetil]hidrazono}metil)-2-metoxifenilo involucra su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. Los grupos funcionales del compuesto le permiten unirse a enzimas o receptores específicos, modulando su actividad. Por ejemplo, el grupo hidrazono puede interactuar con los sitios activos de las enzimas, inhibiendo su función y llevando a efectos terapéuticos. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 3,4-diclorobenzoato de 4-((E)-{[(4-bromoanilino)(oxo)acetil]hidrazono}metil)-2-etoxifenilo
- 3,4-diclorobenzoato de 4-((E)-{[(2,3-dicloroanilino)(oxo)acetil]hidrazono}metil)-2-etoxifenilo
- Ácido 4-((E)-{[(4-cloroanilino)(oxo)acetil]hidrazono}metil)fenoxiacético
Singularidad
El 3,4-diclorobenzoato de 4-((E)-{[anilino(oxo)acetil]hidrazono}metil)-2-metoxifenilo es único debido a su combinación específica de grupos funcionales, que confieren reactividad distinta y posibles aplicaciones. En comparación con compuestos similares, puede exhibir diferentes actividades biológicas, reactividad química y propiedades físicas, lo que lo hace valioso para fines específicos de investigación e industriales.
Propiedades
Número CAS |
767288-45-9 |
|---|---|
Fórmula molecular |
C23H17Cl2N3O5 |
Peso molecular |
486.3 g/mol |
Nombre IUPAC |
[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C23H17Cl2N3O5/c1-32-20-11-14(13-26-28-22(30)21(29)27-16-5-3-2-4-6-16)7-10-19(20)33-23(31)15-8-9-17(24)18(25)12-15/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+ |
Clave InChI |
HAIGWQVAQHTMKQ-LGJNPRDNSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12011439.png)




![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)

![4-[(2,5-dimethoxyphenyl)methyl]-3,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene](/img/structure/B12011494.png)



![Allyl 2-[2-(4-tert-butylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011522.png)
![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
